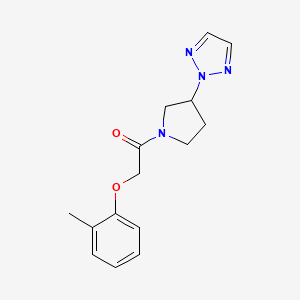
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). It is a promising drug candidate for the treatment of various B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Research on triazole derivatives, such as those containing pyridine units, has shown significant antibacterial and plant growth regulatory activities. The synthesis of new 1H-1,2,4-triazole derivatives, incorporating pyridine moieties and evaluated for their biological effects, demonstrates the potential of such compounds in agricultural and pharmaceutical applications (Jian‐Bing Liu et al., 2007).
Material Science and Catalysis
Compounds with pyridyl functionalized alkoxy ligands have been explored for their utility in catalytic processes, such as the ring-opening polymerization (ROP) of cyclic esters. Studies on magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands highlight the role of these compounds in enhancing catalytic efficiency, with implications for polymer science and materials engineering (Yang Wang et al., 2012).
Antiviral and Antifungal Applications
The antifungal and potential antiviral activities of triazole derivatives further emphasize the versatility of these compounds in medicinal chemistry. For instance, certain 1,2,4-triazole derivatives containing oxime ether and phenoxyl pyridinyl moiety have demonstrated moderate to high fungicidal activities against various phytopathogens, suggesting their utility in developing new antifungal agents (Hui Bai et al., 2020).
Advanced Materials and Optical Properties
The exploration of triazole and pyridine-based compounds extends to advanced materials, where their optical and electronic properties are of interest. For instance, pyrrole-fused azacoronenes incorporating triazole units have been synthesized, with studies on their photophysical properties and electronic communication, highlighting their potential in developing novel materials with unique optical and electronic characteristics (M. Takase et al., 2013).
Propiedades
IUPAC Name |
2-(2-methylphenoxy)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-12-4-2-3-5-14(12)21-11-15(20)18-9-6-13(10-18)19-16-7-8-17-19/h2-5,7-8,13H,6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQABALHGXRWAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

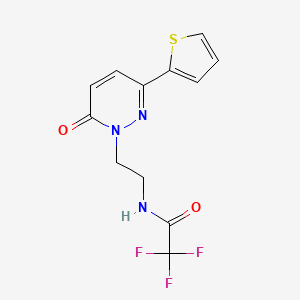
![4-[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2527148.png)
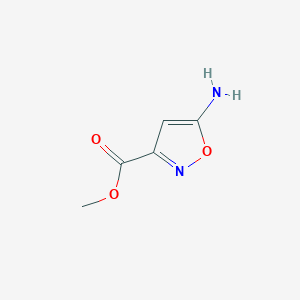
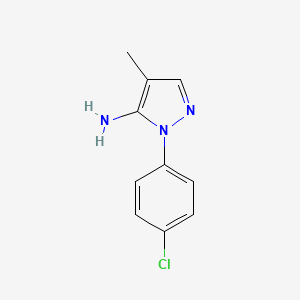
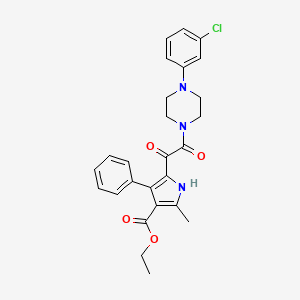

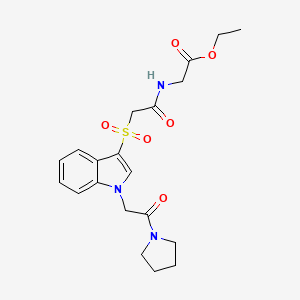
![3,4-difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2527156.png)
![[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2527158.png)
![ethyl (2E)-2-(4-butoxybenzenesulfonyl)-3-{[4-(methylsulfanyl)phenyl]amino}prop-2-enoate](/img/structure/B2527159.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2527165.png)
![1-[4-(4-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2527166.png)